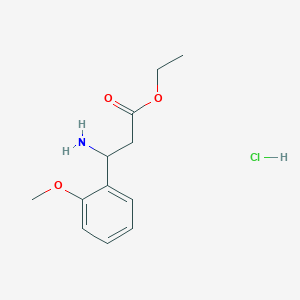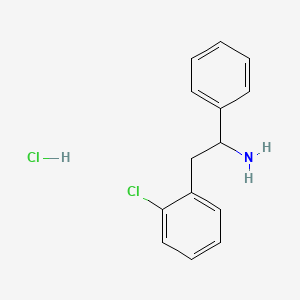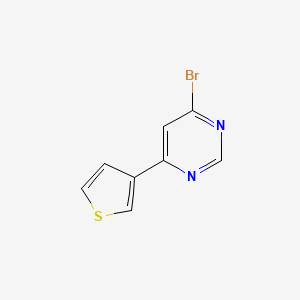
4-Bromo-6-(thiophen-3-yl)pyrimidine
Overview
Description
4-Bromo-6-(thiophen-3-yl)pyrimidine is a chemical compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11 g/mol. It is a derivative of pyrimidine, a class of heterocyclic compounds that are widely distributed in nature and have versatile synthetic applicability and biological activity . Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position, is also part of this compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, can involve various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 can provide 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine ring, a six-membered ring with two nitrogen atoms. The compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with a sulfur atom .
Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .
Scientific Research Applications
Charge Transfer Materials
4,6-Di(thiophen-2-yl)pyrimidine derivatives, related to 4-Bromo-6-(thiophen-3-yl)pyrimidine, have been explored for their potential in efficient charge transfer, which is critical in the development of organic semiconductor materials. These derivatives exhibit properties such as reduced HOMO–LUMO energy gaps and improved intra-molecular charge transfer, making them comparable to traditional materials used in electronic devices. The study by Irfan (2014) emphasizes the significance of the pi-backbone elongation and the push–pull strategy to tune electronic and photophysical properties for applications in hole and electron transport materials (Irfan, 2014).
Synthetic Pathways
Verbitskiy et al. (2012) have demonstrated the versatility of combining Suzuki–Miyaura cross-coupling with nucleophilic aromatic substitution of hydrogen for synthesizing pyrimidines bearing thiophene fragments. This methodology offers a robust route for creating diverse pyrimidine derivatives, potentially opening new avenues for chemical synthesis and material science applications (Verbitskiy et al., 2012).
Biological and Antitumor Activity
The synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain demonstrate significant antitumor activity. These compounds show selective inhibition of cell proliferation, particularly in cells expressing folate receptors and the proton-coupled folate transporter. This suggests their potential in targeted cancer therapy, highlighting the role of such pyrimidine derivatives in developing new anticancer agents (Wang et al., 2011).
Antioxidant and Anti-inflammatory Activities
Pyrimidine derivatives, including those incorporating thiophene moieties, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds have shown promising results in vitro and in vivo, suggesting their potential as therapeutic agents in treating diseases associated with oxidative stress and inflammation (Shehab et al., 2018).
Nonlinear Optical Properties
Studies on thiopyrimidine derivatives have explored their electronic, linear, and nonlinear optical properties. The research indicates these compounds exhibit considerable nonlinear optical (NLO) characteristics, making them suitable for applications in optoelectronics and photonics. Such properties are crucial for developing materials that can be used in laser technology, optical switching, and other high-tech applications (Hussain et al., 2020).
Future Directions
The future directions for research on 4-Bromo-6-(thiophen-3-yl)pyrimidine and similar compounds could involve further exploration of their therapeutic properties, given the wide range of therapeutic properties reported for pyrimidine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Mechanism of Action
Thiophene, another component of this compound, is a five-membered heterocyclic compound with a sulfur atom. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
The bromine atom in the compound could potentially increase its reactivity, making it useful in various chemical reactions. For instance, brominated compounds are often used in Suzuki-Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(thiophen-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with tyrosine kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, thereby altering gene expression patterns. Additionally, it can impact metabolic pathways by inhibiting key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-bromo-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGFGPJBTZQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)
![Methyl 2-bromobenzo[d]thiazole-6-carboxylate](/img/structure/B1462968.png)
![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)
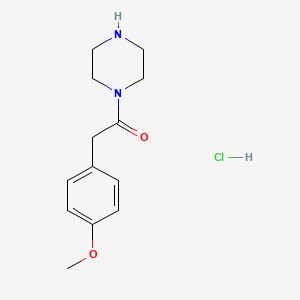
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
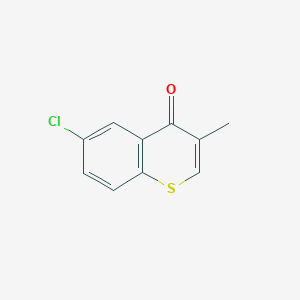
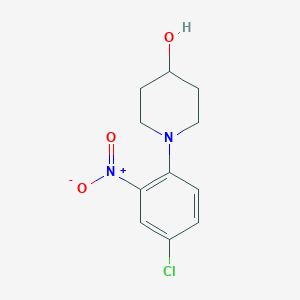
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-phenylacetamide](/img/structure/B1462977.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)


